(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 851307-12-5
VCID: VC3428793
InChI: InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

CAS No.: 851307-12-5

Cat. No.: VC3428793

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid - 851307-12-5

Specification

CAS No. 851307-12-5
Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
IUPAC Name (3R)-4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Standard InChI Key LUYHWLQWAVCDNA-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O

Introduction

Structural Characterization and Basic Properties

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is an organic compound with specific stereochemistry as indicated by the (R) designation. The compound features a protected amino group, a carboxylic acid moiety, and a difluorophenyl substituent that contributes to its pharmacological relevance. This molecular structure plays a crucial role in its functionality and applications in pharmaceutical synthesis.

The compound is characterized by the following fundamental properties:

PropertyValue
Chemical FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
CAS Number851307-12-5
MDL NumberMFCD27951984
IUPAC Name4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
InChIKeyLUYHWLQWAVCDNA-UHFFFAOYSA-N

The molecular structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is a common protective strategy in peptide and pharmaceutical synthesis. This protection is crucial for controlling reactivity during multi-step synthesis procedures. The difluorophenyl moiety, with fluorine atoms at the 2 and 4 positions, contributes to the compound's specific binding properties and metabolic stability .

Physical and Chemical Characteristics

The physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid are essential for understanding its handling requirements, storage conditions, and reactivity in synthetic applications.

CharacteristicDescription
Physical FormSolid
ColorNot explicitly stated, likely white to off-white based on similar compounds
PurityAvailable at 95% purity
Storage Temperature2-8°C
SolubilityLimited information available, likely soluble in organic solvents

The compound requires proper storage under refrigerated conditions to maintain stability and prevent degradation. Its solid form makes it convenient for handling in laboratory settings, while its 95% purity grade makes it suitable for pharmaceutical research applications .

The chemical reactivity of this compound is primarily determined by its functional groups: the carboxylic acid group, which can participate in esterification and amidation reactions; the protected amino group, which can be deprotected under acidic conditions; and the difluorophenyl ring, which affects the electronic properties of the molecule. These reactive sites are essential for the compound's utility in multi-step synthetic pathways leading to pharmaceutically active molecules.

Applications in Pharmaceutical Development

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid serves as a key intermediate in the pharmaceutical industry, with particular relevance to the synthesis of therapeutics targeting metabolic disorders.

Relevance to Diabetes Treatment

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals aimed at modulating blood glucose levels. Its unique structure makes it suitable for drug formulations targeting metabolic disorders like diabetes. While specific information on the compound's direct pharmaceutical applications is limited in the search results, its structural similarities to other intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors suggest similar applications.

For context, the related compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has been used as a reactant for the preparation of DPP-4 inhibitors for the treatment of type 2 diabetes, such as sitagliptin . Sitagliptin phosphate, approved by the FDA in 2006, is known for its efficacy in treating type II diabetes mellitus, with notable hypoglycemic effects when used alone or in combination with other antidiabetic agents like metformin and pioglitazone.

The structural similarity between these compounds suggests that (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid may play a comparable role in pharmaceutical synthesis pathways, potentially contributing to the development of novel DPP-4 inhibitors or related therapeutic agents.

Comparative Analysis with Related Compounds

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid belongs to a family of related compounds that share similar structural features but differ in specific substituents. Understanding these structural relationships provides insight into structure-activity relationships and potential applications.

Structural Analogs

Several related compounds appear in the literature with varying fluorination patterns on the phenyl ring:

CompoundFluorination PatternMolecular WeightCAS Number
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid2,4-difluoro315.31 g/mol851307-12-5
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid2,4,5-trifluoro333.31 g/mol486460-00-8
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid3,4-difluoro315.31 g/mol269396-59-0

These structural variations, particularly in the position and number of fluorine atoms on the phenyl ring, can significantly affect the compounds' physicochemical properties, metabolic stability, and biological activities. The differences in fluorination patterns may influence binding affinity to target proteins, potentially leading to variations in therapeutic efficacy when incorporated into final drug products .

The trifluorinated analog has been specifically identified as an intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor used in diabetes treatment . Similarly, the 3,4-difluoro analog has been identified as a potential impurity in sitagliptin production (labeled as "Sitagliptin EP Impurity G") .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator